![molecular formula C10H12ClN3 B2407055 4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride CAS No. 1238871-01-6](/img/structure/B2407055.png)
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
“4-methyl-3-phenyl-1H-pyrazol-5-amine” is a compound that belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole can be prepared by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol .Molecular Structure Analysis
The molecular structure of “4-methyl-3-phenyl-1H-pyrazol-5-amine” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The IUPAC name for this compound is 3-methyl-4-phenyl-1H-pyrazol-5-ylamine .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .Physical And Chemical Properties Analysis
The compound “4-methyl-3-phenyl-1H-pyrazol-5-amine” has a molecular weight of 173.22 . It is a solid at room temperature .Scientific Research Applications
1. Understanding the Reductive Cyclization Process
Research by Szlachcic et al. (2020) focused on pyrazole derivatives and their reductive cyclization, leading to the synthesis of substituted 1H-pyrazolo[3,4-b]quinoxalines. The study revealed the impact of intramolecular hydrogen bonding on the reactivity of these compounds (Szlachcic et al., 2020).
2. Tautomerism in Azo Dyes
Deneva et al. (2019) investigated azo dyes derived from pyrazole derivatives, including 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amines. The study provided insights into the tautomeric states of these compounds and their application as NMR reference compounds in the study of azo dyes (Deneva et al., 2019).
3. Synthesis of Pyrazolo[1,5-a] Pyrimidines
Li-feng (2011) reported the synthesis and characterization of pyrazolo[1,5-a] pyrimidine derivatives. These derivatives show significant biological activities and are synthesized from intermediates like 3-methyl-1-phenyl-1H-pyrazol-5-amine (Li-feng, 2011).
4. Synthesis of Benzo[g]pyrazolo[3,4-b]quinoline Derivatives
Wu et al. (2010) explored the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones, demonstrating the application of pyrazole derivatives in synthesizing complex quinoline structures (Wu et al., 2010).
5. Structural and Spectral Investigations
Viveka et al. (2016) conducted experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives, providing insights into their structural and spectral properties (Viveka et al., 2016).
Safety and Hazards
Future Directions
Pyrazoles have attracted particular attention due to their diverse biological activities and their presence in several drugs currently on the market . Therefore, future research could focus on exploring the potential applications of “4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride” in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
4-Methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes at the cellular level .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some pyrazole derivatives have demonstrated cytotoxic activity on several human cell lines , suggesting potential anticancer activity.
properties
IUPAC Name |
4-methyl-5-phenyl-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBWVECWXQCTHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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